2-Methylbenzyl benzoate
Description
2-Methylbenzyl benzoate is a benzoic acid ester derivative featuring a benzyl group substituted with a methyl group at the ortho position. This structural modification distinguishes it from simpler benzoate esters like benzyl benzoate or methyl benzoate. The compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical research due to its unique steric and electronic properties.
Properties
CAS No. |
38418-11-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
NAIUTWJYNXOVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzyl benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-Methylbenzyl alcohol.
Substitution: Nitro-substituted derivatives of this compound.
Scientific Research Applications
2-Methylbenzyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .
Comparison with Similar Compounds
Comparison with Similar Benzoate Esters
Structural and Physical Properties
Benzoate esters vary significantly in physical properties depending on substituents. Key comparisons include:
Table 1: Physical Properties of Selected Benzoate Esters
Key Observations :
Research Findings and Data Gaps
- Odor Profiles : Substituted benzoates like hexyl and benzyl benzoate show odor variation tied to alkyl chain length and functional groups .
- Conformational Stability : Methyl benzoate’s pressure-dependent conformational changes suggest that this compound may exhibit unique phase behaviors under stress .
Unresolved Questions :
- Detailed spectroscopic data (e.g., NMR, IR) for this compound are needed to confirm structural influences on reactivity.
- Comparative studies on biodegradation pathways (e.g., via Rhodococcus sp. CS-1 ) could elucidate environmental impacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
